molecular formula C9H13NO3S B13343773 N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-09-0

N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide

Cat. No.: B13343773
CAS No.: 187831-09-0
M. Wt: 215.27 g/mol
InChI Key: GYTGGICLFKNIMA-SSDOTTSWSA-N
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Description

N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with a (1R)-1-hydroxyethyl group and a methanesulfonamide moiety. The compound’s stereochemistry at the hydroxyethyl position (R-configuration) is critical for its physicochemical and biological properties. The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility and receptor interactions .

Properties

CAS No.

187831-09-0

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m1/s1

InChI Key

GYTGGICLFKNIMA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae as a biocatalyst can yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted with methanesulfonyl chloride to obtain the target compound.

Industrial Production Methods

Industrial production of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide may involve large-scale biocatalytic processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for achieving high yields and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ®-N-(4-(1-Oxoethyl)phenyl)methanesulfonamide.

    Reduction: Formation of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chiral center at the hydroxyethyl group can also influence the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Chloro-Substituted Analog: N-[4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide

  • Structure : Replaces the hydroxyethyl hydrogen with chlorine at the β-position.
  • Molecular Formula: C₉H₁₂ClNO₃S (MW: 249.71) .
  • Reactivity: The chloro group may confer electrophilic reactivity, raising toxicity concerns. Stereochemistry: Retains the (R)-configuration, but the chlorine alters steric and electronic interactions with targets.

Dibutylamino-Substituted Analog: N-[4-[(1R)-4-(Dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide

  • Structure: Features a longer 4-(dibutylamino)-1-hydroxybutyl chain.
  • Molecular Formula : C₁₉H₃₄N₂O₃S (MW: 370.55) .
  • Key Differences: Lipophilicity: The dibutylamino group significantly increases logP, likely improving tissue penetration but reducing aqueous solubility. Pharmacokinetics: Extended alkyl chains may prolong metabolic stability but could increase off-target effects.

Diazepan-Containing Analog: N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide Hydrochloride

  • Structure : Incorporates a 1,4-diazepan ring linked to the phenyl group.
  • Molecular Formula : C₁₃H₂₁N₃O₂S (MW: 283.39) .
  • Key Differences: Target Selectivity: The diazepan moiety may confer affinity for central nervous system (CNS) targets like serotonin or dopamine receptors.

Ibutilide Fumarate: N-[4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl]methanesulfonamide Fumarate

  • Structure: Includes a 4-(ethylheptylamino)-1-hydroxybutyl chain and a fumarate counterion.
  • Molecular Formula : C₂₀H₃₆N₂O₃S (free base) .
  • Solubility: The fumarate salt enhances bioavailability, a strategy applicable to the hydroxyethyl analog for drug development.

N-Methylated Analog: N-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

  • Structure : N-methylation of the sulfonamide nitrogen and (S)-configuration in the chloro-hydroxyethyl group.
  • Molecular Formula: C₁₀H₁₄ClNO₃S (MW: 263.74) .
  • Key Differences :
    • Metabolic Stability : N-Methylation reduces susceptibility to oxidative metabolism.
    • Stereochemical Impact : The (S)-configuration may invert enantioselective activity compared to the (R)-configured target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent logP (Predicted) Notable Properties
N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide (Target) C₉H₁₃NO₃S ~215.27 (1R)-1-Hydroxyethyl ~1.2 High hydrophilicity, chiral specificity
N-[4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide C₉H₁₂ClNO₃S 249.71 β-Chloro-(1R)-hydroxyethyl ~2.1 Increased lipophilicity, electrophilic
N-[4-[(1R)-4-(Dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide C₁₉H₃₄N₂O₃S 370.55 4-(Dibutylamino)-1-hydroxybutyl ~4.5 Enhanced tissue penetration
Ibutilide Fumarate C₂₀H₃₆N₂O₃S 408.58 (free) 4-(Ethylheptylamino)-1-hydroxybutyl ~3.8 Antiarrhythmic activity, salt formulation
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride C₁₃H₂₁N₃O₂S 283.39 1,4-Diazepan-methyl ~0.8 CNS-targeted, improved solubility

Research Implications

  • Stereochemistry : The (R)-configuration in the target compound may optimize interactions with chiral binding pockets, as seen in cardiovascular agents (e.g., β-blockers) .
  • Solubility vs. Permeability : Hydroxyethyl and salt formulations (e.g., fumarate in Ibutilide) balance solubility and bioavailability, whereas lipophilic analogs prioritize membrane penetration .
  • Toxicity Considerations : Electrophilic substituents (e.g., chloro) require careful evaluation for reactive metabolite formation .

Biological Activity

N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a phenyl ring substituted with a hydroxyethyl group and a methanesulfonamide moiety. The molecular formula is C11_{11}H15_{15}NO3_3S, with a molecular weight of approximately 245.31 g/mol. The presence of the hydroxyethyl group enhances its binding affinity to biological targets, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methanesulfonamide moiety is known to modulate enzyme activities, potentially leading to therapeutic effects against various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can interact with receptors, influencing signal transduction pathways that are critical for various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both bacterial and fungal strains. Studies have shown it can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, it demonstrated significant inhibition of growth in colorectal cancer cell lines, indicating potential as an anticancer therapeutic.

Research Findings and Case Studies

StudyFindings
Investigated the interaction of this compound with various enzymes, highlighting its potential as an enzyme modulator.
Evaluated the antimicrobial efficacy against multiple bacterial strains, showing promising results in inhibiting growth.
Assessed anticancer properties in vitro, revealing significant inhibition of cell proliferation in colorectal cancer models.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including:

  • Formation of the Phenyl Ring : Utilizing appropriate reagents to introduce substituents.
  • Methanesulfonamide Attachment : Employing sulfonation techniques to yield the final product.

This compound finds applications not only in medicinal chemistry but also in industrial processes where its unique properties can be harnessed for developing new therapeutic agents.

Q & A

Q. How does the compound’s covalent binding mechanism compare to non-covalent inhibitors?

  • Methodological Answer :
  • Kinetic Analysis : Measure kon/koff rates using SPR to compare binding reversibility .
  • Mutagenesis Studies : Replace nucleophilic residues (e.g., Cys→Ser) to confirm covalent adduct formation .
  • In Vivo Efficacy : Evaluate duration of action in animal models relative to non-covalent analogs .

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